molecular formula C11H9NOS B14474737 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde CAS No. 72856-34-9

2-Phenyl-6H-1,3-thiazine-5-carbaldehyde

Cat. No.: B14474737
CAS No.: 72856-34-9
M. Wt: 203.26 g/mol
InChI Key: PTXAQCIPEBWGKD-UHFFFAOYSA-N
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Description

2-Phenyl-6H-1,3-thiazine-5-carbaldehyde is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde typically involves the condensation of imidazole-2-thiones with various acyl chlorides. For example, imidazole-2-thiones can react with 3-aryl-2-propenoyl chlorides or acryloyl chloride in the presence of pyridine to form the desired thiazine derivatives . The reaction conditions often include mild temperatures and the use of solvents like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6H-1,3-thiazine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-Phenyl-6H-1,3-thiazine-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a phenyl group and an aldehyde functional group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

72856-34-9

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-phenyl-6H-1,3-thiazine-5-carbaldehyde

InChI

InChI=1S/C11H9NOS/c13-7-9-6-12-11(14-8-9)10-4-2-1-3-5-10/h1-7H,8H2

InChI Key

PTXAQCIPEBWGKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=CN=C(S1)C2=CC=CC=C2)C=O

Origin of Product

United States

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